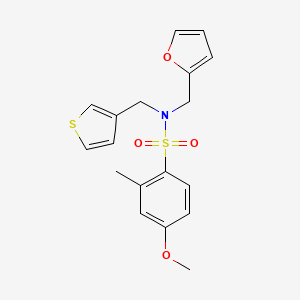

N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

描述

属性

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S2/c1-14-10-16(22-2)5-6-18(14)25(20,21)19(11-15-7-9-24-13-15)12-17-4-3-8-23-17/h3-10,13H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOHCZGDTQMCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's reactivity and biological interactions.

- Sulfonamide Group : Known for its role in various pharmacological activities.

The molecular formula is , with a molecular weight of approximately 334.39 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzene Sulfonamide Core : This is achieved through the reaction of 4-methoxybenzenesulfonyl chloride with appropriate amines.

- Introduction of Furan and Thiophene Groups : These groups are introduced via nucleophilic substitution reactions, utilizing respective halides or other reactive intermediates.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains. A comparative study revealed that certain derivatives were potent inhibitors against Staphylococcus epidermidis with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. epidermidis | 0.25 |

| Compound B | E. coli | 1.0 |

| Compound C | Pseudomonas aeruginosa | 4.0 |

Cytotoxicity

In vitro studies assessing cytotoxicity against cancer cell lines demonstrated that this compound exhibits selective toxicity:

- It showed low cytotoxic effects on normal human cell lines (HaCaT), indicating a potential therapeutic window for cancer treatment.

- The compound's IC50 values were evaluated against various cancer cell lines, revealing promising results with values less than those for standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : Its structural components allow for binding to various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Case Studies

- Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of several derivatives, including this compound, against clinical strains of bacteria. Results indicated significant inhibition comparable to existing antibiotics .

- Cytotoxicity Evaluation : In a study involving multiple cancer cell lines, this compound was found to selectively inhibit the proliferation of cancer cells while sparing normal cells, underscoring its potential as an anticancer agent .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Benzenesulfonamide Derivatives

Key Observations:

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Crystallographic and Structural Insights

- Crystal Packing : Related sulfonamides exhibit C-H···O and C-H···π interactions (). The target compound’s methyl and methoxy groups may alter packing efficiency compared to halogenated analogs .

- Software Tools : Programs like SHELX () and Mercury () are critical for refining crystal structures and analyzing intermolecular interactions .

常见问题

Basic: What synthetic strategies are commonly employed to prepare N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Sulfonylation of a substituted benzene ring (e.g., 4-methoxy-2-methylbenzenesulfonyl chloride) with furan-2-ylmethylamine and thiophen-3-ylmethylamine. A two-step nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) ensures sequential N-alkylation .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the disubstituted sulfonamide. Intermediate characterization by TLC and NMR is critical to confirm regioselectivity .

- Key intermediates: The sulfonyl chloride precursor and mono-substituted intermediates (e.g., N-(furan-2-ylmethyl)benzenesulfonamide) must be rigorously characterized to avoid side products .

Basic: Which spectroscopic techniques are most effective for structural validation of this sulfonamide?

Answer:

- ¹H/¹³C NMR:

- Furan and thiophene protons appear as distinct multiplet signals (δ 6.0–7.5 ppm). The methoxy group (-OCH₃) resonates as a singlet near δ 3.8 ppm, while sulfonamide protons (NH) are typically absent due to N-alkylation .

- ¹³C NMR confirms sulfonamide formation (C-SO₂-N resonance at ~110–120 ppm) and aromatic substitution patterns .

- IR Spectroscopy:

- Mass Spectrometry (HRMS):

- Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula and substituent connectivity .

Advanced: How can SHELX software address crystallographic refinement challenges for this compound?

Answer:

- Structure Solution: SHELXD (dual-space algorithm) is robust for resolving heavy-atom positions in sulfonamide derivatives, even with twinning or weak diffraction data .

- Refinement (SHELXL):

- Disorder handling: The furan and thiophene rings may exhibit rotational disorder. Using PART/SUMP restraints and isotropic displacement parameters (Ueq) improves model accuracy .

- Hydrogen placement: Riding models (C–H = 0.95 Å) are suitable for non-polar H atoms, but sulfonamide H positions may require DFIX constraints based on geometric validation .

- Validation: Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%) to ensure refinement reliability .

Advanced: How do computational methods (e.g., DFT) elucidate electronic properties of the furan and thiophene moieties?

Answer:

- DFT Calculations (B3LYP/6-311+G(d,p)):

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps reveal charge transfer between the electron-rich furan/thiophene and the electron-deficient sulfonamide group. This predicts reactivity in electrophilic substitution or coordination chemistry .

- NBO Analysis: Delocalization indices quantify hyperconjugative interactions (e.g., lone pair donation from sulfur to aromatic π-systems), explaining stability and spectroscopic behavior .

- ESP Maps: Electrostatic potential surfaces highlight nucleophilic/electrophilic sites, aiding in predicting intermolecular interactions (e.g., crystal packing or ligand-protein binding) .

Advanced: What strategies resolve contradictions in spectroscopic data for structurally analogous sulfonamides?

Answer:

- Case Study Example: If NMR data conflicts with X-ray structures (e.g., unexpected splitting of methoxy signals):

- Dynamic NMR: Variable-temperature experiments (e.g., 25–60°C) detect rotational barriers around the sulfonamide S–N bond, which may cause signal splitting at lower temps .

- Crystallographic Validation: Compare experimental bond lengths/angles (from SHELXL-refined structures) with DFT-optimized geometries to identify conformational discrepancies .

- Synchrotron Data: High-resolution X-ray diffraction (λ = 0.7–1.0 Å) resolves subtle electron density features, clarifying ambiguous substituent orientations .

Advanced: What are the implications of steric hindrance between the furan and thiophene groups on reactivity?

Answer:

- Steric Maps (Mercury CSD): Overlap of van der Waals radii between furan-O and thiophene-S atoms can restrict rotation, leading to atropisomerism. Chiral HPLC or NOESY experiments may separate/enantiomers .

- Reactivity Impact:

- Nucleophilic Substitution: Steric shielding of the sulfonamide nitrogen reduces reactivity toward bulky electrophiles (e.g., tert-butyl halides). Smaller reagents (e.g., methyl iodide) are preferred .

- Coordination Chemistry: The furan/thiophene moieties act as π-donors, but steric constraints limit metal-ligand bond angles (e.g., in Pd(II) complexes), affecting catalytic activity .

Advanced: How can fluorescence spectroscopy probe interactions of this sulfonamide with biological targets?

Answer:

- Quenching Experiments: Titrate the compound with a protein (e.g., BSA) and monitor fluorescence quenching (λex = 280 nm, λem = 340 nm). Stern-Volmer plots differentiate static vs. dynamic quenching mechanisms .

- Binding Constants (Kb): Use modified Benesi-Hildebrand equations to calculate Kb and stoichiometry (n), correlating with molecular docking results (AutoDock Vina) .

- Competitive Assays: Displace site-specific probes (e.g., warfarin for Sudlow site I) to identify binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。